Pristinamycin

Antimicrobial susceptibility Streptococcus pneumoniae Streptogramin comparator

This natural fermentation-derived streptogramin complex (fixed 30:70 ratio of pristinamycin IA to IIA) provides oral bactericidal activity against Gram-positive pathogens, including MRSA. Unlike semisynthetic injectable streptogramins, this compound enables oral pharmacokinetic & P-glycoprotein interaction studies. Clinical data show ~70% cure for deep-seated MRSA infections & in vitro synergy with doxycycline (82%) and levofloxacin (70%). Ideal for antimicrobial resistance surveillance, oral regimen trials, and novel combination therapy development. ≥98% purity.

Molecular Formula C71H84N10O17
Molecular Weight 1349.5 g/mol
CAS No. 270076-60-3
Cat. No. B1146413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePristinamycin
CAS270076-60-3
Molecular FormulaC71H84N10O17
Molecular Weight1349.5 g/mol
Structural Identifiers
SMILESCCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
InChIInChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5-,10-9-,18-13-
InChIKeyMVTQIFVKRXBCHS-FHWPYUEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPoorly soluble in water
Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe

Pristinamycin CAS 270076-60-3: Baseline Characterization for Scientific Procurement and Research Selection


Pristinamycin (CAS 270076-60-3) is a natural streptogramin antibiotic consisting of two synergistically acting components—pristinamycin IA (a macrolide) and pristinamycin IIA (a depsipeptide)—produced by Streptomyces pristinaespiralis [1]. The combination binds irreversibly to the 50S ribosomal subunit, resulting in bactericidal activity primarily against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and erythromycin-resistant streptococci . It is administered orally and is distinguished from injectable streptogramin derivatives such as quinupristin/dalfopristin by its unique physicochemical and pharmacokinetic profile, which includes low aqueous solubility and P-glycoprotein substrate interactions [2][3].

Pristinamycin Procurement: Why In-Class Streptogramin Substitution Without Quantitative Evidence Fails


Direct substitution between pristinamycin and other streptogramins (e.g., quinupristin/dalfopristin) or alternative anti-MRSA agents (e.g., linezolid, vancomycin) is scientifically unsupported without comparative data. Pristinamycin exhibits a fixed 30:70 ratio of group B to group A components derived from natural fermentation, while injectable quinupristin/dalfopristin comprises semisynthetic, water-soluble derivatives [1]. This fundamental difference in molecular composition and formulation translates to divergent oral bioavailability, tissue distribution, and P-glycoprotein-mediated drug interaction profiles [2]. Furthermore, in vitro susceptibility breakpoints and clinical response rates vary significantly across comparators, even within the same pathogen class [3]. Therefore, procurement decisions must be driven by direct, quantitative evidence specific to the target pathogen and intended application, not by class-level assumptions.

Pristinamycin Quantitative Evidence: Direct Comparator Data for Informed Procurement Decisions


Superior in vitro Potency of Pristinamycin Against S. pneumoniae Relative to Quinupristin/Dalfopristin

Pristinamycin demonstrates consistently lower MIC90 values against clinical S. pneumoniae strains compared to the injectable streptogramin quinupristin/dalfopristin, irrespective of penicillin or erythromycin resistance phenotypes [1].

Antimicrobial susceptibility Streptococcus pneumoniae Streptogramin comparator

Pristinamycin MIC90 Against MRSA Matches Linezolid and Exceeds Vancomycin by 4-Fold

Against 150 MRSA clinical isolates, pristinamycin exhibits an MIC90 of 0.5 µg/mL, equivalent to linezolid and four times lower than vancomycin, supporting its retained activity against this high-priority pathogen [1].

MRSA MIC90 comparison Anti-staphylococcal agents

Pristinamycin Resistance Prevalence (46.2%) in Egyptian MRSA Isolates Compared to Linezolid (5.2%)

In a 2025 surveillance study of 154 S. aureus isolates from skin infections, pristinamycin non-susceptibility among multi-drug resistant (MDR) MRSA strains was 46.2%, significantly higher than linezolid (5.2%) and vancomycin (9.1%) [1]. This high resistance rate contextualizes pristinamycin as a second-line option in regions with endemic resistance.

Antimicrobial resistance surveillance MRSA Resistance prevalence

Pristinamycin Plus Doxycycline Demonstrates 82.13% Synergy Rate Against MDR MRSA

Checkerboard assays reveal that the pristinamycin-doxycycline combination is synergistic in 82.13% of multi-drug resistant MRSA isolates, while pristinamycin-levofloxacin shows 70.14% synergy, compared to predominantly additive effects with linezolid (67%) [1].

Antibiotic synergy Combination therapy MRSA

Clinical Cure Rate of 70% in MRSA Osteoarticular Infections Treated with Oral Pristinamycin

In a retrospective study of 27 patients with osteoarticular infections (21 cases due to multiresistant MRSA), oral pristinamycin achieved cure in 16 of 23 evaluable cases (70%), with successful suppression in an additional 5 cases (22%) [1]. Adverse events were limited to mild gastrointestinal disturbances (7/27 patients) and rash (1/27).

Osteoarticular infection MRSA Clinical efficacy

Oral Bioavailability Limitation: Pristinamycin vs Injectable Quinupristin/Dalfopristin

Pristinamycin exhibits low oral bioavailability (approximately 30%), requiring three-times-daily dosing, while quinupristin/dalfopristin is only available as an intravenous formulation due to negligible oral absorption [1][2]. Pristinamycin's P-glycoprotein substrate status further impacts absorption and drug interactions [3].

Pharmacokinetics Oral bioavailability Route of administration

Pristinamycin Procurement: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


MRSA Osteoarticular Infection Research and Clinical Development

Researchers and clinical investigators focusing on deep-seated MRSA infections, particularly osteomyelitis or septic arthritis, can utilize pristinamycin as an oral treatment alternative. Clinical data demonstrate a 70% cure rate in such infections, with favorable tolerability [1]. This positions pristinamycin as a candidate for trials comparing oral vs. intravenous regimens or for use in patients intolerant to standard therapies.

Combination Therapy Development for MDR MRSA

Based on in vitro synergy data showing 82.13% synergy with doxycycline and 70.14% with levofloxacin against MDR MRSA [1], pristinamycin is a strategic component for developing novel combination regimens. Procurement should include companion agents to evaluate enhanced efficacy and suppression of resistance emergence in both preclinical and clinical studies.

Antimicrobial Susceptibility Testing and Resistance Surveillance

Given the variable resistance rates observed geographically (e.g., 46.2% non-susceptibility in recent Egyptian isolates vs. historically low rates) [1], pristinamycin is a valuable reference compound for inclusion in antimicrobial surveillance panels. Procurement for diagnostic and research microbiology laboratories enables accurate local resistance mapping and guides empirical therapy decisions.

Comparative Pharmacokinetic and Drug Interaction Studies

Pristinamycin's unique oral bioavailability (~30%), P-glycoprotein substrate interaction, and fixed component ratio make it a distinct model compound for investigating oral streptogramin absorption and drug-drug interactions [1][2]. It is suitable for studies comparing oral vs. injectable streptogramin pharmacokinetics, or for evaluating P-gp-mediated transport in intestinal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pristinamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.